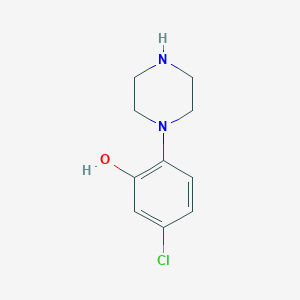

5-Chloro-2-(piperazin-1-yl)phenol

Description

Background and Context of 5-Chloro-2-(piperazin-1-yl)phenol in Chemical and Biological Research

This compound belongs to the broader class of arylpiperazines, a significant structural motif in drug discovery. The piperazine (B1678402) ring is a common pharmacophore found in a wide array of clinically used drugs, valued for its ability to impart favorable pharmacokinetic properties and to interact with various biological targets. The substitution pattern on the phenyl ring and the piperazine nitrogen is crucial in determining the compound's pharmacological profile.

The synthesis of arylpiperazine derivatives is well-established in organic chemistry, often involving the nucleophilic substitution of an activated aryl halide with piperazine. The presence of a chloro group on the phenyl ring, as in this compound, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and altering its metabolic stability.

Research Significance and Objectives in the Study of this compound

The primary significance of investigating this compound lies in its potential as a lead compound for the development of novel therapeutics targeting the central nervous system (CNS). Given the pharmacological profile of its parent compound and other related chloro-substituted arylpiperazines, research into this specific molecule is driven by several key objectives:

Elucidation of Serotonin (B10506) Receptor Activity: A primary goal is to determine the binding affinity and functional activity of this compound at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7). A related compound, 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfon-amide (SB-271046), has been identified as a potent and selective 5-HT6 receptor antagonist, highlighting the potential for chloro-substituted piperazinylphenols to interact with different serotonin receptors. nih.gov

Exploration of Other CNS Targets: Beyond serotonin receptors, the arylpiperazine scaffold is known to interact with other CNS targets, including dopamine and adrenergic receptors. A thorough investigation would aim to profile the selectivity of this compound across a panel of CNS-related receptors, ion channels, and transporters.

Potential Antimicrobial and Anticancer Applications: Various piperazine derivatives have demonstrated significant antimicrobial and anticancer activities. Therefore, another research objective is to evaluate the potential of this compound and its derivatives in these therapeutic areas.

Establishment of Structure-Activity Relationships (SAR): By synthesizing and testing a series of analogs of this compound, researchers can establish clear SARs. This involves systematically modifying the chloro and hydroxyl positions on the phenol (B47542) ring and substituting the second nitrogen of the piperazine ring to understand how these changes affect biological activity.

The following table provides a summary of the biological activities of structurally related piperazine derivatives, offering a context for the potential therapeutic applications of this compound.

| Compound/Derivative Class | Biological Target/Activity | Therapeutic Potential |

| 2-(Piperazin-1-yl)phenol | Selective 5-HT1A Receptor Agonist | Anxiolytic, Antidepressant, Parkinson's Disease |

| Chloro-substituted Arylpiperazines | Serotonin & Dopamine Receptor Ligands | Antipsychotic, Antidepressant |

| Piperazine-containing Compounds | Various bacterial and fungal targets | Antimicrobial, Antifungal |

| Novel Piperazine Derivatives | Various cancer-related pathways | Anticancer |

Scope and Organization of the Research Outline Pertaining to this compound

A comprehensive research plan for this compound would be systematically organized to fully characterize its chemical and biological properties. The scope of such research would encompass:

Chemical Synthesis and Characterization: This would involve the development and optimization of a synthetic route to produce high-purity this compound. Full characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm its structure and purity. The table below outlines the key analytical data that would be collected.

| Analytical Technique | Purpose | Expected Data |

| ¹H NMR | To determine the number and environment of protons | Chemical shifts, integration, and coupling constants for aromatic and piperazine protons. |

| ¹³C NMR | To determine the number and environment of carbon atoms | Chemical shifts for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | To identify functional groups | Characteristic absorption bands for O-H, N-H, C-H, C-N, C-O, and C-Cl bonds. |

| Elemental Analysis | To determine the elemental composition | Percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, confirming the molecular formula. |

In Vitro Pharmacological Profiling: The initial biological evaluation would involve a broad panel of in vitro assays to determine the compound's binding affinity and functional activity at its predicted biological targets, primarily serotonin and dopamine receptors.

Lead Optimization: Based on the initial in vitro data and established SAR, a lead optimization program would be initiated. This would involve the rational design and synthesis of new derivatives of this compound with improved potency, selectivity, and drug-like properties.

Preclinical Development: Promising candidates from the lead optimization phase would be advanced to more complex preclinical studies, including in vivo models of disease to assess their therapeutic efficacy.

This structured approach ensures a thorough and efficient investigation of this compound, from its basic chemical properties to its potential as a novel therapeutic agent.

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

5-chloro-2-piperazin-1-ylphenol |

InChI |

InChI=1S/C10H13ClN2O/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |

InChI Key |

WJGVESBUKAFNKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Piperazin 1 Yl Phenol

Established Synthetic Pathways for 4-Chloro-2-(piperazin-1-yl)phenol (B6265601)

The synthesis of 4-chloro-2-(piperazin-1-yl)phenol is primarily achieved through classical methods of aromatic chemistry, particularly nucleophilic aromatic substitution (SNAr).

Precursor Synthesis and Derivatization Strategies for 4-Chloro-2-(piperazin-1-yl)phenol

The construction of the target molecule relies on the strategic selection and derivatization of key precursors. The most direct approaches involve the reaction between a piperazine (B1678402) synthon and a suitably activated chlorophenol derivative.

Common precursors for this synthesis include:

2,4-Dichlorophenol (B122985): This compound serves as a direct precursor where one of the chlorine atoms, activated by the phenolic hydroxyl group and the other chlorine, is displaced by piperazine. The chlorine atom ortho to the hydroxyl group is typically more susceptible to substitution.

1,4-Dichloro-2-nitrobenzene: In this strategy, the nitro group strongly activates the chlorine atom at the C1 position for nucleophilic attack by piperazine. libretexts.org The subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis (Sandmeyer-type reaction), would yield the phenolic hydroxyl group.

2-Amino-4-chlorophenol: This precursor can be used to build the piperazine ring. For instance, a related synthesis of 4-(piperazin-1-yl)phenol involves the reaction of 4-aminophenol (B1666318) with bis(2-chloroethyl)amine (B1207034) hydrochloride. tdcommons.org A similar approach could be adapted for 2-amino-4-chlorophenol.

Piperazine and its Derivatives: Unsubstituted piperazine can be used directly, but this can lead to di-substitution, where two molecules of the aryl halide react with both nitrogen atoms of piperazine. To achieve mono-substitution, a common strategy is to use a protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc protecting group can be removed later under acidic conditions.

Key Reaction Steps and Conditions in the Formation of 4-Chloro-2-(piperazin-1-yl)phenol

The core reaction for forming the C-N bond between the phenyl ring and the piperazine moiety is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism. lumenlearning.com

The key steps are:

Nucleophilic Attack: The piperazine nitrogen atom attacks the electron-deficient carbon atom of the aryl halide, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com

Stabilization: This intermediate is stabilized by resonance, especially when strong electron-withdrawing groups (like -NO₂ or another -Cl) are present at the ortho or para positions to the leaving group. libretexts.org

Elimination: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The reaction conditions for SNAr can be demanding, often requiring high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgwalisongo.ac.id The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is necessary to neutralize the hydrogen halide formed during the reaction. tdcommons.orgwalisongo.ac.id

Table 1: Overview of Established Synthetic Approaches

| Precursor 1 | Precursor 2 | Reaction Type | Typical Solvents | Key Conditions & Reagents |

| 2,4-Dichlorophenol | Piperazine | SNAr | DMSO, DMF | High temperature, K₂CO₃ |

| 1,4-Dichloro-2-nitrobenzene | Piperazine | SNAr | Ethanol | High temperature |

| 4-Chlorophenol | Bis(2-chloroethyl)amine HCl | Ring Formation | MIBK, DMF | High temperature, K₂CO₃, Phase Transfer Catalyst |

| p-Nitrochlorobenzene | 4-(Piperazin-1-yl)phenol | SNAr | NMP | 110-115°C, Triethylamine |

This table presents plausible and documented routes for the synthesis of the title compound and structurally related analogues. libretexts.orgtdcommons.orgchemistrysteps.com

Novel Approaches and Advancements in 4-Chloro-2-(piperazin-1-yl)phenol Synthesis

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing environmental impact, and increasing yield and purity.

Application of Green Chemistry Principles in the Synthesis of 4-Chloro-2-(piperazin-1-yl)phenol

Green chemistry principles can be applied to make the synthesis of 4-chloro-2-(piperazin-1-yl)phenol more sustainable.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for C-N bond formation, often from many hours to just minutes. nih.gov This technique can also lead to higher yields and cleaner reaction profiles compared to conventional heating.

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free or "neat" conditions. For example, using a large excess of piperazine can allow it to act as both the reactant and the solvent, simplifying workup and reducing solvent waste. nih.govacs.org This approach has been successfully demonstrated for certain palladium-catalyzed aminations. nih.gov

Catalyst-Free Acetylation: For derivatization reactions, simple, efficient, and environmentally friendly methods are being developed. For instance, the acetylation of phenols and amines can be achieved effectively using acetic anhydride (B1165640) at moderate temperatures without any catalyst or solvent. mdpi.com

Catalytic Methodologies for Enhanced Synthesis of 4-Chloro-2-(piperazin-1-yl)phenol

Transition-metal-catalyzed cross-coupling reactions represent a powerful and modern alternative to traditional SNAr for forming C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling aryl halides (including chlorides) with amines. nih.gov It operates under milder conditions than SNAr and tolerates a wide range of functional groups. The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, X-Phos). dtu.dkresearchgate.net The reaction is performed in the presence of a base, such as sodium tert-butoxide (NaOt-Bu). dtu.dk This method is highly effective for producing N-arylpiperazines. nih.govacs.org

Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands like phenanthroline or L-proline, allowing the reaction to proceed at much lower temperatures (40-90°C in DMSO). wikipedia.orgresearchgate.net This method is a viable alternative to palladium-catalyzed processes. organic-chemistry.org

Table 2: Modern Catalytic Systems for C-N Bond Formation

| Reaction Name | Catalyst/Precatalyst | Ligand | Base | Typical Solvents | Advantage |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | X-Phos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane, m-Xylene | High yields, broad scope, mild conditions. nih.govdtu.dkresearchgate.net |

| Ullmann Condensation | CuI, Cu Powder | L-Proline, Phenanthroline | K₂CO₃, KOH | DMSO, NMP, DMF | Lower catalyst cost than palladium. wikipedia.orgorganic-chemistry.org |

Chemical Reactivity and Transformation Studies of 4-Chloro-2-(piperazin-1-yl)phenol

The structure of 4-chloro-2-(piperazin-1-yl)phenol contains three primary sites for chemical transformation: the secondary amine of the piperazine ring, the phenolic hydroxyl group, and the aromatic ring.

Reactions at the Piperazine N-H group: The secondary amine is nucleophilic and readily undergoes a variety of reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., benzoyl chloride, acetic anhydride) in the presence of a base yields N-acylpiperazine derivatives. mdpi.comnih.gov The hindered rotation around the newly formed amide C-N bond can lead to the presence of conformational isomers (rotamers) observable by NMR spectroscopy. nih.govrsc.org

N-Arylation: The secondary amine can undergo a second C-N coupling reaction with another aryl halide under Buchwald-Hartwig or Ullmann conditions to produce unsymmetrical N,N'-diarylpiperazines.

Reaction with Isocyanates: Treatment with isocyanates leads to the formation of substituted urea (B33335) derivatives.

Reactions at the Phenolic -OH group: The hydroxyl group can be derivatized through several reactions.

O-Alkylation/O-Arylation: In the presence of a base, the phenol (B47542) forms a phenoxide ion, which is a strong nucleophile. pharmaxchange.info This phenoxide can react with alkyl halides (Williamson ether synthesis) to form ethers. pharmaxchange.info The choice of solvent is crucial, as polar aprotic solvents favor O-alkylation, while protic solvents can promote competing C-alkylation by solvating the phenoxide oxygen. pharmaxchange.info O-arylation can be achieved via Ullmann condensation with an aryl halide. synarchive.com

O-Acetylation: The hydroxyl group can be acetylated using acetic anhydride to form an ester. mdpi.com

Reactions on the Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group and the piperazinyl group. chemistrysteps.combyjus.com

Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of nitro-substituted products. byjus.com Given the existing substitution pattern, nitration would likely occur at the position ortho to the hydroxyl group (C6).

Halogenation: Due to the high activation from the -OH group, halogenation (e.g., with bromine water) can occur readily even without a Lewis acid catalyst, potentially leading to poly-substitution. byjus.comlibretexts.org

Table 3: Summary of Chemical Transformations

| Reactive Site | Reaction Type | Reagents | Product Type |

| Piperazine N-H | N-Acylation | Acyl Halide / Anhydride, Base | N-Acylpiperazine |

| Piperazine N-H | N-Arylation | Aryl Halide, Pd or Cu catalyst, Base | N,N'-Diarylpiperazine |

| Phenolic O-H | O-Alkylation | Alkyl Halide, Base | Aryl-alkyl Ether |

| Phenolic O-H | O-Acetylation | Acetic Anhydride | Phenyl Acetate Ester |

| Aromatic Ring | Nitration | Dilute HNO₃ | Nitro-substituted Phenol |

| Aromatic Ring | Halogenation | Br₂, Cl₂ | Halo-substituted Phenol |

Electrophilic and Nucleophilic Reactions Involving 5-Chloro-2-(piperazin-1-yl)phenol

The chemical nature of this compound allows it to participate in both electrophilic and nucleophilic reactions, providing diverse pathways for modification.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the existing substituents: the hydroxyl (-OH) group, the piperazin-1-yl group, and the chloro (-Cl) group.

Directing Effects: The hydroxyl and piperazinyl groups are strong activating groups and are ortho, para-directors. youtube.com They increase the electron density of the aromatic ring through resonance, making it more nucleophilic. youtube.com Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.com

The positions on the aromatic ring relative to the hydroxyl group are C2 (piperazinyl), C3, C4, C5 (chloro), and C6. The positions ortho to the powerful -OH group are C2 (blocked) and C6. The position para is C4. The positions ortho to the piperazinyl group are C1 (blocked) and C3. The position para is C6. The positions ortho to the -Cl group are C4 and C6. The position para is C1 (blocked). Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by both the hydroxyl and piperazinyl groups and ortho to the chloro group.

Common electrophilic substitution reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group (-NO₂) at the C4 or C6 position. youtube.comyoutube.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom, again predicted to be at the C4 or C6 position. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (SO₃, H₂SO₄) would lead to the introduction of a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) would also be directed to the activated C4 and C6 positions. youtube.com

Nucleophilic Reactions:

The nucleophilic character of this compound is primarily centered on the piperazine nitrogen and the phenolic oxygen.

Reactions at the Piperazine Nitrogen: The secondary amine in the piperazine ring is a potent nucleophile. It can readily react with a variety of electrophiles in standard nucleophilic substitution or addition reactions. This is the most common site for derivatization in many piperazine-containing therapeutic agents. nih.govmdpi.com

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base leads to the formation of N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides yields the corresponding amides. This strategy is frequently used in SAR studies to explore the impact of different acyl groups on biological activity. nih.gov

N-Arylation: The piperazine nitrogen can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to introduce various substituted aryl rings.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) produces N-alkylated products.

Michael Addition: As a strong nucleophile, the piperazine amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base to form a phenoxide anion. This phenoxide is an effective nucleophile that can react with electrophiles.

Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers (O-alkylation), a common strategy to modify lipophilicity and hydrogen-bonding capacity in drug candidates.

Esterification: While direct esterification of phenols can be challenging, they can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form phenyl esters.

Nucleophilic Aromatic Substitution (S_NAr): Substitution of the chlorine atom on the aromatic ring by a strong nucleophile is also a possibility. However, S_NAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.govyoutube.com In the case of this compound, the ring is activated by the -OH and piperazinyl groups, which disfavors this mechanism under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles.

Derivatization Strategies of this compound for Structure-Activity Relationship Studies

The modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. This compound is an excellent scaffold for such derivatization due to its multiple reactive handles. SAR studies typically involve the systematic modification of different parts of the molecule to map the chemical space and identify key structural features for biological activity.

Derivatization of the Piperazine Moiety:

The most frequently modified position is the secondary amine of the piperazine ring (N-4). Its modification allows for the introduction of a wide variety of substituents that can probe interactions with biological targets.

Amide and Sulfonamide Series: A common strategy involves creating a library of amides and sulfonamides by reacting the piperazine with a diverse set of carboxylic acids (after activation) or sulfonyl chlorides. This allows for the exploration of different sizes, electronic properties, and hydrogen bonding patterns.

Urea and Thiourea (B124793) Analogs: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which introduce additional hydrogen bond donors and acceptors. googleapis.com

Alkyl and Aryl Series: Introducing various alkyl and aryl groups via N-alkylation or N-arylation can modulate the compound's lipophilicity, steric profile, and potential for π-stacking interactions.

The following table illustrates a representative SAR study on a related phenylpiperazine scaffold, demonstrating how modifications at the piperazine nitrogen can influence biological activity, in this case, Glycine Transporter-1 (GlyT-1) inhibition. nih.gov

| Compound | R Group (at Piperazine N) | GlyT-1 Inhibition IC₅₀ (nM) |

| 1 | -H | >10000 |

| 2 | -CH₃ | 8500 |

| 3 | -CH₂COOH | 450 |

| 4 | -(CH₂)₂OH | 1200 |

| 5 | -C(O)Ph | 620 |

| 6 | -SO₂Ph | 950 |

This table is a representative example based on analogous structures and does not represent actual data for this compound.

Derivatization of the Phenolic Hydroxyl Group:

The phenolic -OH group is a key site for hydrogen bonding and can be modified to fine-tune a compound's properties.

Ether Analogs: Converting the phenol to an ether (-OR) removes a hydrogen bond donor and increases lipophilicity. A series of ethers with varying alkyl or aryl groups can be synthesized to probe the steric and electronic requirements of a target's binding pocket.

Ester Analogs: Acylation to form esters can serve as a strategy to create prodrugs, which may be cleaved in vivo to release the active phenolic compound.

Modification of the Aromatic Ring:

While less common than piperazine or phenol modifications, the aromatic ring itself can be altered.

Electrophilic Substitution: As discussed in section 2.3.1, functional groups such as -NO₂ or -Br can be introduced at the C4 or C6 positions. The nitro group, for instance, can then be reduced to an amine (-NH₂), which provides a new site for further derivatization.

These derivatization strategies allow chemists to systematically explore the SAR of the this compound scaffold, leading to the optimization of its biological profile for a desired therapeutic effect.

Theoretical and Computational Investigations of 5 Chloro 2 Piperazin 1 Yl Phenol

Quantum Chemical Calculations of 5-Chloro-2-(piperazin-1-yl)phenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. researchgate.net These methods have become a popular and reliable approach for estimating a wide range of molecular characteristics with high accuracy. researchgate.net For piperazine (B1678402) derivatives, DFT has been successfully used to investigate molecular geometry, electronic features, and vibrational properties. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and charge transport characteristics. eurjchem.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also vital, as they reveal the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. eurjchem.com For instance, in a related compound, 2-(piperidin-1-yl)phenol, MEP analysis highlights nucleophilic regions around the hydroxyl oxygen and electrophilic zones near the piperidine (B6355638) ring.

Table 1: Illustrative Frontier Orbital Energies for a Related Piperazine Derivative This table demonstrates the kind of data generated from quantum chemical calculations for a substituted piperazine compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: Data is illustrative and based on typical values for similar aromatic piperazine structures.

Computational methods can predict spectroscopic data (e.g., FT-IR, NMR, UV-Vis) that can be compared with experimental results to confirm a molecule's structure. nih.gov DFT calculations are commonly used to simulate vibrational frequencies (FT-IR) and chemical shifts (NMR). For example, a study on a sulfonamide Schiff base compound showed that the computationally predicted 1H NMR chemical shift for the azomethine group was 8.60 ppm, which correlated well with the experimental value of 8.40 ppm. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to peaks in a UV-Vis spectrum. eurjchem.com

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data This table provides an example of how theoretical predictions are validated against experimental findings for a complex organic molecule. nih.gov

| Spectral Data | Experimental Value | Theoretical Value |

| 1H NMR (Azomethine H, ppm) | 8.40 | 8.60 |

| 1H NMR (Aromatic H, ppm) | 6.15 - 7.80 | 6.80 - 7.90 |

| UV-Vis (λmax, nm) | 280, 395 | 275, 380 |

Note: The data presented is for the compound (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide and serves as an illustration of the methodology. nih.gov

Molecular Modeling and Docking Studies Involving this compound

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein receptor. nih.gov These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the stability and affinity of the resulting complex. researchgate.net The process involves scoring functions that estimate the binding energy, with lower scores typically indicating a more favorable interaction. researchgate.net

In studies of arylpiperazine ligands with the 5HT2A serotonin (B10506) receptor, docking analyses have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov Such simulations can explain how different substituents on the ligand structure affect its binding properties. nih.gov For this compound, docking could predict its binding mode and affinity to various potential targets, such as G-protein coupled receptors or enzymes.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. Since the molecule's shape is critical for its interaction with biological targets, understanding its preferred conformation is essential. Quantum chemical methods are used to optimize the geometry of the molecule to find its lowest energy state. researchgate.netjksus.org For piperazine derivatives, the orientation of the piperazine ring relative to the phenyl group is a key conformational feature. jksus.org In many phenylpiperazine structures, the piperazine ring is found to be perpendicular to the phenyl group. jksus.org

Reaction Mechanism Elucidation via Computational Chemistry for this compound

Computational chemistry can be used to map the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. rsc.org This involves calculating the energies of reactants, products, intermediates, and transition states. By determining the energy barriers for each step, researchers can identify the rate-limiting step and understand how factors like catalysts or solvents influence the reaction. rsc.org

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed each stage of the reaction, including Michael addition and cyclization. rsc.org The study calculated the energy barrier for the deprotonated nitromethane addition to be 21.7 kJ mol⁻¹, while a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹, indicating it was a more difficult step in the sequence. rsc.org A similar approach could be applied to understand the synthesis or metabolic pathways of this compound.

Transition State Analysis in Reactions of this compound

A transition state analysis for reactions involving this compound would theoretically involve the computational modeling of the high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products. This type of analysis is crucial for understanding reaction kinetics and mechanisms. It typically involves locating the saddle point on the potential energy surface corresponding to the transition state and characterizing its geometry and vibrational frequencies.

For a molecule like this compound, potential reactions for such analysis could include:

N-alkylation or N-arylation of the piperazine ring: Investigating the transition state for the addition of an alkyl or aryl group to the secondary amine of the piperazine moiety.

Electrophilic aromatic substitution on the phenol (B47542) ring: Analyzing the transition states for the introduction of other substituents onto the aromatic ring, considering the directing effects of the existing chloro, hydroxyl, and piperazinyl groups.

O-alkylation or O-acylation of the phenolic hydroxyl group: Modeling the transition state for the reaction of the hydroxyl group with electrophiles.

Without specific research, any data table or detailed findings regarding the transition state energies, geometries, or imaginary frequencies for reactions of this compound would be purely speculative.

Reaction Pathway Mapping for Chemical Transformations of this compound

Reaction pathway mapping involves computationally charting the energetic landscape that connects reactants, transition states, intermediates, and products for a specific chemical transformation. This provides a detailed mechanistic understanding of a reaction. For this compound, this could involve mapping the pathways for its synthesis or its subsequent functionalization.

For example, a common synthesis route for similar compounds involves the nucleophilic aromatic substitution of a di- or tri-substituted benzene (B151609) derivative with piperazine. A computational study could map the energy profile of this reaction, identifying the key intermediates and transition states.

A hypothetical reaction pathway could be the synthesis from 2,4-dichlorophenol (B122985) and piperazine. The mapping would calculate the relative energies of:

The reactants (2,4-dichlorophenol and piperazine).

The transition state for the nucleophilic attack of the piperazine nitrogen on the carbon bearing a chlorine atom.

Any intermediate species, such as a Meisenheimer complex.

The transition state for the departure of the chloride leaving group.

The final product (this compound).

Detailed research findings, including activation energies and reaction enthalpies for each step, would be presented in data tables. However, as with transition state analysis, no specific studies mapping the reaction pathways for the chemical transformations of this compound are currently available in the scientific literature.

Biological Activities and Mechanistic Insights of 5 Chloro 2 Piperazin 1 Yl Phenol Pre Clinical and in Vitro Focus

In Vitro Pharmacological Profiling of 5-Chloro-2-(piperazin-1-yl)phenol

The initial step in characterizing a novel compound involves a broad assessment of its interactions with various biological targets to identify potential therapeutic applications and off-target effects.

Receptor Binding Assays for this compound (Cell-free or Cell-based, Non-human Origin)

Receptor binding assays are fundamental in determining the affinity of a compound for a wide array of receptors. These assays are crucial for identifying the initial biological targets of a molecule. For a compound like this compound, which contains a piperazine (B1678402) moiety—a common feature in many centrally acting agents—a typical screening panel would include a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.

However, a thorough search of available scientific literature and bioactivity databases did not yield any specific data from receptor binding assays for this compound. Consequently, its receptor binding profile remains uncharacterized.

Enzyme Inhibition Studies of this compound

Enzyme inhibition assays are performed to assess a compound's ability to interfere with enzyme activity, a mechanism central to the action of many therapeutic drugs. Given the structural alerts within this compound, it would be a candidate for screening against various enzyme families, such as kinases, proteases, and metabolic enzymes like the cytochrome P450 family.

Despite the relevance of such studies, there is no publicly available data on the enzyme inhibition profile of this compound. Therefore, its potential to act as an enzyme inhibitor is currently unknown.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies involve the synthesis and biological testing of a series of related compounds to understand how specific structural modifications influence their biological activity. This is a cornerstone of drug discovery and lead optimization.

Identification of Key Pharmacophores within this compound Derivatives

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophore is a critical step in designing more potent and selective analogues. For this compound, the key pharmacophoric elements would likely involve the spatial arrangement of the chlorophenol ring, the piperazine ring, and the hydrogen bond donor/acceptor features.

However, in the absence of biological activity data for a series of its derivatives, the key pharmacophores for any potential activity of this compound remain unidentified.

Impact of Substituent Modifications on the Biological Activity of this compound Analogues

Systematic modification of the substituents on a lead compound is essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. For this compound, this would involve modifications at several positions, such as:

Altering the position or nature of the halogen on the phenol (B47542) ring.

Substituting the second nitrogen of the piperazine ring with various alkyl or aryl groups.

Modifying the phenolic hydroxyl group.

As no biological activity has been reported for the parent compound, no SAR studies on its analogues have been published. Therefore, the impact of such substituent modifications is entirely speculative at this time.

Proposed Molecular Mechanisms of Action of this compound (In Vitro/Cellular Level)

Intracellular Signaling Pathway Modulation by this compound

There is no specific information available from published studies regarding the modulation of intracellular signaling pathways by this compound. The investigation of signaling pathway modulation typically involves treating cultured cells with the compound and measuring changes in the phosphorylation status or expression levels of key signaling proteins (e.g., kinases, transcription factors) through techniques like Western blotting or reporter gene assays. Such experiments would be necessary to determine if this compound affects critical pathways such as MAPK/ERK, PI3K/Akt, or others involved in cell proliferation, survival, or inflammatory responses.

Target Identification and Validation for this compound (e.g., Proteomics, Transcriptomics in Cell Lines)

No target identification or validation studies for this compound using proteomics or transcriptomics have been reported in the available scientific literature. Such studies are crucial for understanding a compound's mechanism of action and potential off-target effects.

Methodologies for target identification often employ chemical proteomics, where a modified version of the small molecule is used as "bait" to capture its protein binding partners from a cell lysate. bldpharm.comchemscene.com These captured proteins are then identified using mass spectrometry. nih.gov An alternative approach is drug affinity responsive target stability (DARTS), which observes how the binding of a small molecule protects its target protein from degradation by proteases. nih.gov Complementary transcriptomics analyses (e.g., RNA-sequencing) could reveal changes in gene expression profiles in response to the compound, providing further clues about its biological targets and affected pathways. Without such experimental data, the molecular targets of this compound remain unknown.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of this compound

Specific in vitro ADME data for this compound is not available in published scientific research. Early-stage drug discovery relies heavily on in vitro ADME assays to predict the pharmacokinetic properties of a compound. ambeed.com These tests provide essential information on how a potential drug candidate will be processed by the body, helping to identify liabilities such as poor metabolic stability or high plasma protein binding early in development. ambeed.com

Metabolic Stability of this compound in Hepatic Microsomes/Hepatocytes (In Vitro)

There are no published results from studies on the metabolic stability of this compound in either hepatic microsomes or hepatocytes. This type of assay is a standard method for evaluating the susceptibility of a compound to metabolism by drug-metabolizing enzymes.

In a typical liver microsomal stability assay, the compound is incubated with liver microsomes, which contain high concentrations of Phase I metabolic enzymes like cytochrome P450s (CYPs). The rate at which the parent compound disappears over time is measured, usually by LC-MS, to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). Studies with related piperazine-containing compounds have shown that the piperazine ring can be a site of metabolic modification, but specific data for this compound is required for an accurate assessment.

Table 1: Representative In Vitro Metabolic Stability Data

No experimental data is available for this compound. The table below is a template illustrating how such data would typically be presented.

| Compound | System | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human Liver Microsomes | Data Not Available | Data Not Available |

| This compound | Rat Liver Microsomes | Data Not Available | Data Not Available |

In Vitro Plasma Protein Binding of this compound

The extent of in vitro plasma protein binding for this compound has not been reported in the scientific literature. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.

Common methods to determine PPB in vitro include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these experiments, the compound is incubated with plasma from a relevant species (e.g., human, rat), and the concentration of the compound in the protein-containing fraction is compared to the concentration in the protein-free fraction to determine the percentage of the drug that is bound. High plasma protein binding can affect a drug's distribution and clearance.

Table 2: Representative In Vitro Plasma Protein Binding Data

No experimental data is available for this compound. The table below is a template illustrating how such data would typically be presented.

| Compound | Plasma Species | Concentration (µM) | % Bound | % Unbound (Free Fraction) |

| This compound | Human | Data Not Available | Data Not Available | Data Not Available |

| This compound | Rat | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for the Study of 5 Chloro 2 Piperazin 1 Yl Phenol

Chromatographic Separation Techniques for 5-Chloro-2-(piperazin-1-yl)phenol (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the basic nature of the piperazine (B1678402) ring, mobile phase additives such as formic acid or trifluoroacetic acid are often employed to ensure good peak shape and retention time stability. amazonaws.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region.

Gas Chromatography (GC) can also be employed, particularly for purity assessment and the analysis of volatile impurities. However, due to the low volatility and polar nature of the phenolic and amine functional groups, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. The separation is typically performed on a low-to-mid polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. thermofisher.com

Below is a table summarizing typical chromatographic conditions for the analysis of compounds similar to this compound.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) thermofisher.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) amazonaws.com | Helium (constant flow) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C hold for 2 min, then ramp to 280 °C) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Derivatization | Not typically required | Recommended (e.g., silylation) researchgate.net |

Mass Spectrometry Applications in the Analysis of this compound (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, it provides a high degree of selectivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying low levels of the compound in complex matrices. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used, as the piperazine nitrogen is readily protonated. nih.gov In tandem MS, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. These precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. nih.gov The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization, is also a valuable tool. Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectra contain a wealth of structural information based on the fragmentation patterns. For piperazine-containing compounds, fragmentation is often initiated at the nitrogen atoms, leading to characteristic ions that can be used for identification. researchgate.net

The following table outlines the expected mass spectrometric parameters and fragmentation for this compound.

| Parameter | LC-MS/MS | GC-MS (of TMS derivative) |

| Ionization Mode | Positive Electrospray (ESI+) | Electron Ionization (EI) |

| Precursor Ion (M+H)⁺ | m/z 227.08 | Molecular Ion (M⁺) at m/z 298 |

| Major Product Ions | Expected fragments from cleavage of the piperazine ring and loss of small molecules. | Fragments corresponding to the silylated phenol (B47542) and the piperazine moiety. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |

Spectroscopic Characterization Methods for this compound (e.g., Advanced NMR for Conformational Studies, IR/UV-Vis for Specific Interactions)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra would show distinct signals for the aromatic protons, the protons on the piperazine ring, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectra would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the piperazine ring, and the carbon bearing the hydroxyl group. pdx.eduspectrabase.com Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for conformational studies, particularly to understand the spatial relationship between the piperazine and phenol rings.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine in the piperazine ring, C-N stretching, and aromatic C-H and C=C stretching vibrations. okstate.edu

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted phenol chromophore would result in characteristic absorption maxima in the UV region, which can be useful for quantitative analysis using a UV detector in HPLC. nist.gov

The table below summarizes the predicted spectroscopic data for this compound.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), Phenolic OH (broad singlet, variable ppm), Piperazine protons (δ 2.8-3.2 ppm), Piperazine NH (broad singlet, variable ppm). |

| ¹³C NMR | Aromatic carbons (δ 115-155 ppm), Piperazine carbons (δ 45-55 ppm). sigmaaldrich.com |

| IR Spectroscopy | O-H stretch (~3300-3500 cm⁻¹, broad), N-H stretch (~3200-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹). okstate.edu |

| UV-Vis Spectroscopy | λmax expected around 270-280 nm in a polar solvent, characteristic of a substituted phenol. nist.gov |

Emerging Research Areas and Future Directions for 5 Chloro 2 Piperazin 1 Yl Phenol

Development of 5-Chloro-2-(piperazin-1-yl)phenol as Chemical Probes for Biological Systems

The development of fluorescent chemical probes is a cornerstone of modern biological research, enabling the visualization and tracking of specific molecules and processes within living systems. The inherent structural characteristics of this compound make it a candidate for development into such a probe. The piperazine (B1678402) moiety can be functionalized to modulate the compound's photophysical properties, such as fluorescence quantum yield and emission wavelength.

For instance, piperazine-coumarin based fluorescent probes have been developed for the detection of biothiols and have shown utility in diagnosing esophageal carcinoma. nih.gov Similarly, piperazine-appended naphthalimide scaffolds have been designed as "turn-on" fluorescent probes for hydrogen sulfide. acs.org These examples highlight a common strategy where the piperazine ring acts as a recognition site or a linker to a fluorophore.

The phenolic group in this compound could also play a crucial role. Its protonation state is pH-dependent, which could be exploited to create a pH-sensitive fluorescent probe. Furthermore, the chlorine substituent can influence the electronic properties of the aromatic ring, potentially fine-tuning the spectral characteristics of a derived probe.

Table 1: Examples of Piperazine-Based Fluorescent Probes and Their Potential Relevance to this compound

| Probe Scaffold | Target Analyte | Potential Role of this compound |

| Piperazine-Coumarin | Biothiols | The piperazine nitrogen could be functionalized with a coumarin (B35378) moiety to create a novel probe. |

| Piperazine-Naphthalimide | Hydrogen Sulfide | The piperazine ring of the target compound could be linked to a naphthalimide fluorophore. |

| Piperazine-bridged Styrylpyridinium | Mitochondria | The lipophilicity imparted by the chloro-phenol group might aid in targeting specific organelles like mitochondria. |

It is conceivable that through synthetic modifications, this compound could be transformed into a valuable tool for biological imaging and sensing.

Potential Applications of this compound in Materials Science or Catalyst Development

The versatility of the piperazine ring extends beyond biological applications into materials science and catalysis. Piperazine derivatives have been incorporated into metal-organic frameworks (MOFs) and have been used as ligands in various catalytic systems. mdpi.com

In the realm of materials science, piperazine derivatives are known to act as permeation enhancers, which can be valuable in drug delivery systems. nih.gov They have also been explored as intermediates for surfactants, dyes, and textile specialties. mdpi.com The specific structure of this compound, with its reactive phenol (B47542) and secondary amine functionalities, could allow for its polymerization or incorporation into larger polymer backbones, potentially leading to new materials with tailored properties.

In catalysis, the nitrogen atoms of the piperazine ring can coordinate with metal ions, forming stable complexes that can act as catalysts. For example, benzocycloheptapyridine tricyclic compounds with piperazine moieties have shown enhanced farnesyltransferase (FTase) activity through the binding of the piperazine nitrogen to the catalytic zinc atom. researchgate.net While direct catalytic applications of this compound have not been reported, it could serve as a ligand for transition metal catalysts. The electronic and steric environment of the metal center could be modulated by the chloro- and hydroxyl-substituents on the phenyl ring, potentially influencing the catalyst's activity and selectivity.

Table 2: Potential Roles of this compound in Materials Science and Catalysis

| Field | Potential Application | Rationale |

| Materials Science | Monomer for Polymers | The phenol and piperazine groups offer sites for polymerization reactions. |

| Component of MOFs | The piperazine ring can act as a linker in the construction of metal-organic frameworks. | |

| Permeation Enhancer | Piperazine derivatives are known to enhance the permeability of epithelial layers. nih.gov | |

| Catalysis | Ligand for Metal Catalysts | The nitrogen atoms of the piperazine ring can coordinate with metal centers. |

| Organocatalyst | The basic nitrogen atoms could potentially catalyze certain organic reactions. |

Strategies for Enhancing Selectivity and Potency of this compound (Pre-clinical Research)

Assuming a hypothetical biological activity for this compound, preclinical research would focus on optimizing its selectivity and potency. Structure-activity relationship (SAR) studies are a cornerstone of this process. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key pharmacophoric features.

For piperazine derivatives, SAR studies have revealed several general principles. For instance, substitutions on the second nitrogen of the piperazine ring are a common strategy to modulate activity. The nature of this substituent can dramatically impact receptor binding affinity and functional activity. Studies on 2-piperazinyl-benzothiazole derivatives as PPARδ agonists showed that optimizing hydrophobic interactions in the binding site enhanced agonist efficacy and subtype selectivity. researchgate.net

In the context of this compound, several modifications could be explored:

Substitution on the second piperazine nitrogen: Introducing various alkyl, aryl, or heterocyclic groups could explore new binding interactions.

Modification of the phenol group: The hydroxyl group could be converted to an ether or ester to alter polarity and hydrogen bonding capacity.

Varying the position or nature of the halogen: The chlorine atom could be moved to other positions on the phenyl ring, or replaced with other halogens like fluorine or bromine to fine-tune electronic properties and lipophilicity.

Table 3: Hypothetical SAR Study for this compound Derivatives

| Modification Site | Example Substituent | Predicted Impact on Properties |

| N4 of Piperazine | Methyl | Increased basicity, potential for new steric interactions. |

| N4 of Piperazine | Phenyl | Increased lipophilicity, potential for pi-stacking interactions. |

| Phenolic Oxygen | Methoxy | Removal of hydrogen bond donor, increased lipophilicity. |

| Phenyl Ring | Change Cl to F | Increased electronegativity, potential for altered metabolic stability. |

These studies, combined with computational modeling, can guide the rational design of more potent and selective analogs for further preclinical development. nih.gov

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a holistic approach to understanding complex biological systems and drug action by integrating experimental data with computational modeling. bldpharm.com For a novel compound like this compound, a systems biology approach could be invaluable in elucidating its mechanism of action and identifying potential therapeutic applications.

A potential workflow could involve:

High-Throughput Screening: The compound could be screened against a large panel of cell lines and targets to identify initial biological activities.

Omics Data Generation: For cell lines where an effect is observed, transcriptomic, proteomic, and metabolomic data could be generated to understand the global cellular response to the compound.

Network Analysis: The "omics" data can be used to construct or interrogate biological networks to identify pathways and key proteins that are perturbed by the compound. This can help in identifying its primary targets and off-target effects.

Predictive Modeling: Computational models can be built to simulate the effects of the compound on cellular networks, helping to predict its efficacy and potential side effects. The Connectivity Map (CMap) project, for example, uses gene-expression signatures to connect small molecules, genes, and diseases, which could be a powerful tool in hypothesis generation for a new compound. nih.gov

By adopting a systems biology perspective, the investigation of this compound can move beyond a single-target focus to a more comprehensive understanding of its biological impact, potentially accelerating its development into a useful chemical probe or therapeutic lead. nih.gov

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine N–CH signals at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 243.1) .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C bond angles ~109.5° in piperazine rings) and confirms stereochemistry .

What biological assays are used to evaluate the activity of this compound derivatives?

Q. Basic

- α-Adrenoceptor (α-AR) antagonism : Functional assays in rat aortic rings measure vasodilation (IC values typically 0.1–10 μM) .

- Enzyme inhibition : Radioligand binding assays quantify interactions with targets like phosphodiesterases .

How do structural modifications to the piperazine or phenol moieties affect pharmacological activity?

Q. Advanced

- Piperazine substitution : Bulky aryl groups (e.g., 2,3-dichlorophenyl) enhance α-AR binding affinity by 3–5 fold due to hydrophobic interactions .

- Phenol functionalization : Electron-withdrawing groups (e.g., nitro) reduce activity, while methoxy groups improve solubility without compromising potency .

SAR Table :

| Modification | Activity Trend (α-AR IC) | Reference |

|---|---|---|

| 4-Methylpiperazine | IC = 0.8 μM | |

| 3,5-Dichlorophenyl | IC = 0.2 μM | |

| 2-Methoxyphenol | IC = 1.5 μM |

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

- Docking vs. assay discrepancies : Adjust force fields (e.g., AMBER) to account for solvation effects or tautomerization states .

- Case study : Predicted high-affinity binding to D dopamine receptors may not translate in vitro due to membrane permeability issues. Use Franz cell assays to validate transport .

What strategies optimize reaction yields in multi-step syntheses of piperazine-phenol hybrids?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity (>95%) .

- Solvent selection : Tetrahydrofuran increases regioselectivity in SNAr reactions by stabilizing transition states .

How do crystallographic studies inform the design of stable derivatives?

Q. Advanced

- Hydrogen bonding networks : Intramolecular H-bonds between phenol –OH and piperazine N–H improve thermal stability (melting points >200°C) .

- Packing analysis : Bulky substituents (e.g., thiophene) reduce crystal lattice energy, enhancing solubility .

What advanced analytical methods address purity challenges in final products?

Q. Advanced

- HPLC-DAD : Gradient elution (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities (LOD = 0.1 ng/μL) .

- 2D NMR (COSY, HSQC) : Assigns diastereomers in chiral derivatives .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.